Boiling Point Elevation vs. 3-Phenyloxetane
3-(4-Chlorophenyl)oxetane exhibits a predicted boiling point of 249.7 °C, which is 34.5 °C higher than that of 3-phenyloxetane (215.2 °C) . This increased boiling point reflects enhanced intermolecular forces imparted by the chloro substituent and directly affects distillation fraction windows during purification. The higher boiling point also suggests greater thermal stability in solvent-free reaction conditions, a relevant parameter when selecting building blocks for high-temperature coupling reactions.
| Evidence Dimension | Boiling point (predicted) |
|---|---|
| Target Compound Data | 249.7 ± 28.0 °C |
| Comparator Or Baseline | 3-Phenyloxetane: 215.2 °C (at 760 mmHg) |
| Quantified Difference | ΔT_bp = +34.5 °C (14% increase) |
| Conditions | Predicted values from ACD/Labs and EPISuite algorithms; 760 mmHg pressure |
Why This Matters
The 34.5 °C boiling point gap enables fractionating distillation separation from residual 3-phenyloxetane impurities, a practical advantage in multi-step syntheses where cross-contamination must be controlled.
